

Application Notes: Synthesis of Diisobutylene from tert-Butanol

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Compound of Interest

Compound Name: 2,4-Dimethyl-1-pentene

Cat. No.: B165552

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Introduction

This document provides a detailed protocol for the synthesis of diisobutylene via the acid-catalyzed dehydration and subsequent dimerization of tert-butanol. The dehydration of tert-butanol proceeds through an E1 elimination mechanism to yield isobutylene, a C4 alkene.[1][2] Under the reaction conditions, the nascent isobutylene readily undergoes dimerization, catalyzed by the same acid, to produce a mixture of C8 alkene isomers known as diisobutylene.[3] The primary constituents of this mixture are 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.

It is important to note that the target molecule specified in the user request, **2,4-dimethyl-1-pentene**, is a C7 alkene (C_7H_{14}).[4] The synthesis from tert-butanol, a C4 alcohol ($C_4H_{10}O$), directly yields C8 products. The formation of a C7 alkene is not a characteristic outcome of this specific reaction pathway. Therefore, this protocol focuses on the synthesis of the chemically related and expected C8 product, 2,4,4-trimethyl-1-pentene.

Reaction Mechanisms

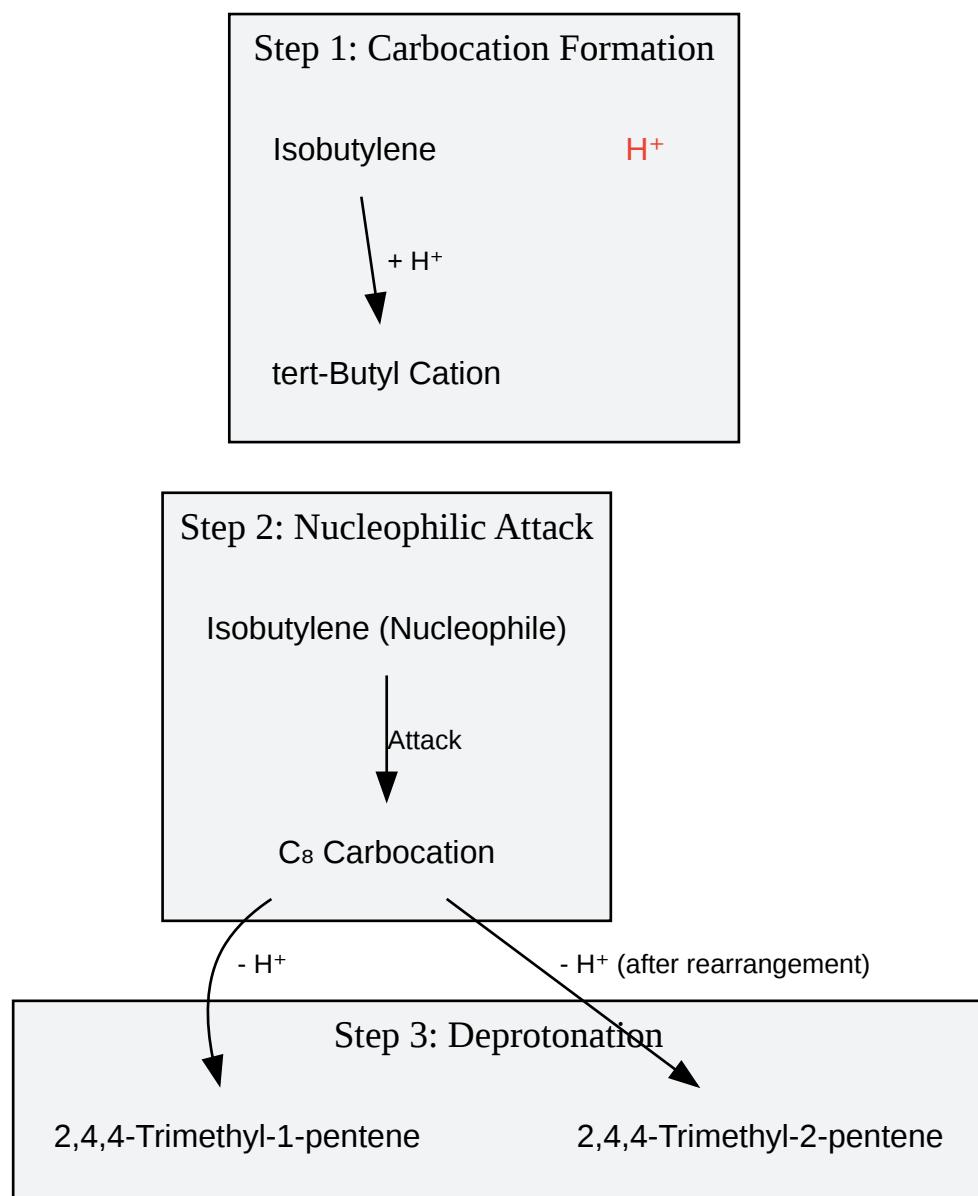
The overall synthesis is a two-stage process that occurs in a single pot: (1) Dehydration of tert-butanol to isobutylene, and (2) Dimerization of isobutylene to diisobutylene.

- Stage 1: Acid-Catalyzed Dehydration of tert-Butanol (E1 Mechanism)

- Step 1: Protonation of the Alcohol. The hydroxyl group of tert-butanol is protonated by the acid catalyst (e.g., H_2SO_4) to form a good leaving group, water.
- Step 2: Formation of a Carbocation. The protonated alcohol loses a molecule of water to form a stable tertiary carbocation (tert-butyl cation). This is the rate-determining step.
- Step 3: Deprotonation. A weak base (water or HSO_4^-) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.

- Stage 2: Acid-Catalyzed Dimerization of Isobutylene
 - Step 1: Carbocation Formation. A molecule of isobutylene is protonated by the acid catalyst to form the tert-butyl cation.[3]
 - Step 2: Nucleophilic Attack. A second molecule of isobutylene acts as a nucleophile, attacking the tert-butyl cation to form a new C-C bond and a C8 carbocation (1,1,3,3-tetramethylbutyl cation).[3]
 - Step 3: Deprotonation/Rearrangement. The C8 carbocation can lose a proton to form the two major isomers: 2,4,4-trimethyl-1-pentene (α -diisobutylene) and 2,4,4-trimethyl-2-pentene (β -diisobutylene).[3] Minor rearrangements can also occur.

H_2SO_4 HSO_4^- H_2O H^+ [Click to download full resolution via product page](#)**Caption:** Acid-catalyzed dehydration of tert-butanol.

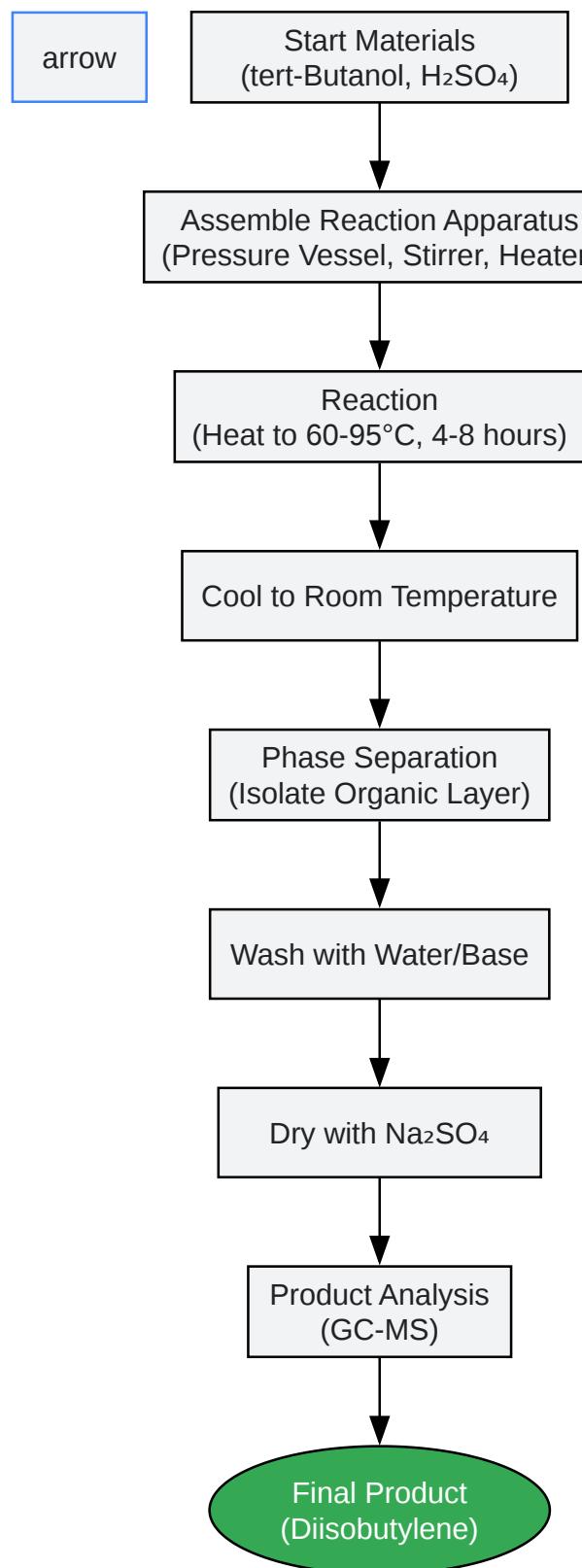


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Caption: Acid-catalyzed dimerization of isobutylene.

Experimental Workflow

The overall experimental process involves the reaction setup, execution under controlled conditions, workup to isolate the organic product, and finally, analysis to determine purity and composition.



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Caption: Overall experimental workflow.

Experimental Protocol: One-Pot Synthesis of Diisobutylene

This protocol is adapted from a method for preparing 2,4,4-trimethyl-1-pentene in high yield and purity.[\[5\]](#)

Objective: To synthesize diisobutylene from tert-butanol via acid-catalyzed dehydration and dimerization in a closed system.

Materials and Reagents:

- tert-Butanol ($\geq 99\%$)
- Sulfuric acid (80-98% wt. solution)
- Deionized water
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Equipment:

- Pressure-resistant reaction vessel (e.g., sealed hydrothermal reactor or small autoclave) with a magnetic stir bar
- Heating mantle or oil bath with temperature controller
- Separatory funnel
- Erlenmeyer flasks
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a pressure-resistant reaction vessel, add tert-butanol and concentrated sulfuric acid. A typical molar ratio of alcohol to sulfuric acid is between 1:0.3 and 1:1.[\[5\]](#) For

example, add 350g of tert-butyl alcohol and 250g of 80% sulfuric acid to a 1000mL vessel.[5]

- Reaction: Seal the vessel securely. Place the vessel in a heating mantle and begin stirring. Heat the mixture to the target temperature (e.g., 95°C) and maintain for 4-8 hours.[5] The closed system is crucial as it contains the gaseous isobutylene intermediate, allowing it to dimerize.
- Cooling and Workup: After the reaction period, turn off the heat and allow the vessel to cool completely to room temperature.
- Phase Separation: Carefully open the vessel in a fume hood. Transfer the biphasic mixture to a separatory funnel. Allow the layers to fully separate and drain the lower aqueous acid layer.
- Washing: Wash the upper organic layer sequentially with:
 - Deionized water (to remove bulk acid).
 - Saturated sodium bicarbonate solution (to neutralize any remaining acid).
 - Deionized water (to remove residual base and salts).
- Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate. Swirl occasionally for 10-15 minutes.
- Isolation: Decant or filter the dried liquid product into a clean, pre-weighed storage vial. The product is a mixture of diisobutylene isomers. Simple distillation can be performed for further purification if desired.

Safety Precautions:

- tert-Butanol and diisobutylene are flammable.[6][7] Perform the reaction away from ignition sources.
- Concentrated sulfuric acid is extremely corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

- The reaction is performed under pressure. Use a certified pressure-rated vessel and do not exceed its pressure or temperature limits. Conduct the reaction behind a safety shield.

Data Presentation

Table 1: Summary of Reaction Conditions

Parameter	Value / Range	Source
Reactant	tert-Butanol	[5]
Catalyst	Sulfuric Acid (60-98%) or Strong Acid Resin	[5] [8]
Molar Ratio (Alcohol:Acid)	1:0.3 - 1:1	[5]
Temperature	60 - 95 °C	[5]
Reaction Time	4 - 8 hours	[5]
System	Closed, pressure-resistant vessel	[5]
Reported Yield	Up to 95%	[5]
Reported Purity	> 95% (2,4,4-trimethyl-1- pentene)	[5]

Table 2: Physical and Spectroscopic Properties of Products

Property	2,4,4-Trimethyl-1-pentene (Major Product)	2,4-Dimethyl-1-pentene (Requested Compound)
Molecular Formula	C ₈ H ₁₆	C ₇ H ₁₄
Molecular Weight	112.21 g/mol [9]	98.19 g/mol [6]
Boiling Point	101-102 °C	-92 °C
Density	0.715 g/cm ³ @ 20°C	0.694 g/cm ³ @ 20°C[10]
Refractive Index	~1.408 @ 20°C	~1.397 @ 20°C[10][11]
¹ H NMR (CDCl ₃ , δ ppm)	~4.83 & 4.63 (s, =CH ₂), ~1.94 (s, -CH ₂ -), ~1.77 (s, =C-CH ₃), ~0.93 (s, -C(CH ₃) ₃)[12]	Data not readily available in searches.
IR (cm ⁻¹)	~3075 (=C-H str), ~1650 (C=C str), ~890 (=CH ₂ bend)[9]	Data not readily available in searches.

Protocol: Product Characterization by GC-MS

Objective: To identify the isomeric products and determine the purity of the synthesized diisobutylene.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for separating and identifying the volatile alkene isomers produced.

- Sample Preparation: Dilute a small aliquot (e.g., 10 μL) of the dried product in a suitable solvent like hexane or dichloromethane (e.g., in 1 mL).
- GC-MS Parameters (Typical):
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, Rtx-624) is suitable for separating hydrocarbon isomers.
 - Injection Volume: 1 μL.
 - Inlet Temperature: 250 °C.

- Oven Program: Start at 40°C for 5 minutes, then ramp at 10°C/min to 150°C.
- Carrier Gas: Helium.
- MS Detector: Scan range from 40 to 200 m/z.
- Data Analysis:
 - Identify the peaks in the gas chromatogram corresponding to the different isomers. The major peaks will be 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.
 - Confirm the identity of each peak by comparing its mass spectrum with a library database (e.g., NIST). The molecular ion peak (M^+) for C8 isomers will be at m/z 112. Key fragmentation patterns, such as the loss of a tert-butyl group (m/z 57), are characteristic. [\[9\]](#)[\[13\]](#)
 - Determine the relative purity and isomer distribution by integrating the peak areas in the chromatogram.

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